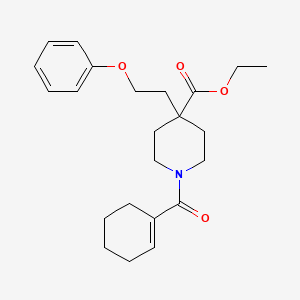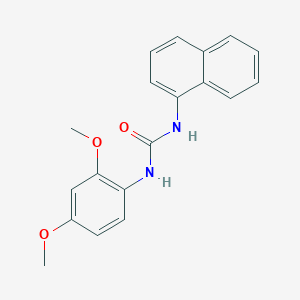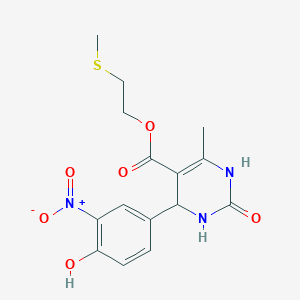![molecular formula C18H15BrClNO4 B5124128 2-(4-bromophenyl)-2-oxoethyl 4-[(3-chlorophenyl)amino]-4-oxobutanoate](/img/structure/B5124128.png)
2-(4-bromophenyl)-2-oxoethyl 4-[(3-chlorophenyl)amino]-4-oxobutanoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(4-bromophenyl)-2-oxoethyl 4-[(3-chlorophenyl)amino]-4-oxobutanoate, commonly known as BOC-3-Cl-Phe-Ala-OMe, is a peptide derivative that has gained significant attention in scientific research due to its potential applications in drug development. This compound has been synthesized using various methods and has been studied for its mechanism of action, biochemical and physiological effects, as well as its advantages and limitations in laboratory experiments.
Wirkmechanismus
The mechanism of action of BOC-3-Cl-Phe-Ala-OMe involves its ability to inhibit the activity of enzymes through binding to their active sites. For example, it has been shown to bind to the active site of HIV-1 protease, preventing it from cleaving viral polyproteins and ultimately inhibiting viral replication.
Biochemical and Physiological Effects
BOC-3-Cl-Phe-Ala-OMe has been shown to have various biochemical and physiological effects. It has been shown to inhibit the activity of matrix metalloproteinases, which are enzymes involved in tissue remodeling and cancer metastasis. Additionally, this compound has been shown to enhance the immune response to antigens, making it a potential candidate for vaccine development.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using BOC-3-Cl-Phe-Ala-OMe in laboratory experiments is its ability to selectively inhibit the activity of specific enzymes. This allows for the study of the role of these enzymes in various diseases and the potential development of therapeutic agents. However, a limitation of this compound is its low solubility in aqueous solutions, which can affect its bioavailability and effectiveness.
Zukünftige Richtungen
There are numerous future directions for the study of BOC-3-Cl-Phe-Ala-OMe. One potential direction is the development of more efficient synthesis methods to improve the yield and purity of the compound. Additionally, further studies are needed to fully understand its mechanism of action and potential applications in drug development and vaccine development. Finally, the study of the potential side effects and toxicity of this compound is also an important direction for future research.
Synthesemethoden
The synthesis of BOC-3-Cl-Phe-Ala-OMe involves the reaction of 4-bromophenylacetic acid with N,N-dimethylformamide dimethyl acetal, followed by the addition of 3-chloroaniline and diisopropylethylamine. The resulting intermediate is then reacted with N-Boc-Ala-O-methyl and finally deprotected with trifluoroacetic acid to obtain the desired product.
Wissenschaftliche Forschungsanwendungen
BOC-3-Cl-Phe-Ala-OMe has been studied for its potential as a therapeutic agent in the treatment of various diseases, including cancer and HIV. It has been shown to inhibit the activity of enzymes involved in these diseases, such as HIV-1 protease and matrix metalloproteinases. Additionally, this compound has been studied for its potential use in vaccine development, as it can enhance the immune response to antigens.
Eigenschaften
IUPAC Name |
[2-(4-bromophenyl)-2-oxoethyl] 4-(3-chloroanilino)-4-oxobutanoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15BrClNO4/c19-13-6-4-12(5-7-13)16(22)11-25-18(24)9-8-17(23)21-15-3-1-2-14(20)10-15/h1-7,10H,8-9,11H2,(H,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NTYQDSQACNNAPH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)NC(=O)CCC(=O)OCC(=O)C2=CC=C(C=C2)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15BrClNO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
424.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-Bromophenyl)-2-oxoethyl 4-[(3-chlorophenyl)amino]-4-oxobutanoate | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-[4-(2,4-dimethylbenzoyl)-1-piperazinyl]-6-(1H-pyrazol-1-yl)pyridazine](/img/structure/B5124045.png)
![2-{[4-(2,6-dimethoxyphenoxy)butyl]amino}ethanol ethanedioate (salt)](/img/structure/B5124047.png)
![2-methyl-5-{[(tetrahydro-2-furanylmethyl)thio]methyl}-3-furoic acid](/img/structure/B5124055.png)



![4-[3-(1-azocanylcarbonyl)phenoxy]-N,N-dimethyl-1-piperidinesulfonamide](/img/structure/B5124086.png)
![4-[(2-methoxy-3-pyridinyl)carbonyl]-3,4-dihydro-2H-1,4-benzoxazine](/img/structure/B5124092.png)
![2-[tert-butyl(methyl)amino]ethyl (4-bromophenoxy)acetate hydrochloride](/img/structure/B5124109.png)

![3-[(4-fluorobenzyl)amino]-1-phenyl-2-propen-1-one](/img/structure/B5124124.png)
![5-{2-[(4-chlorophenyl)thio]benzylidene}-3-(4-methoxyphenyl)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5124126.png)
![N-[2-(allyloxy)benzyl]-N-(cyclopropylmethyl)-1-propanamine](/img/structure/B5124134.png)
